Cytidine

Catalog No.
S772662
CAS No.
65-46-3
M.F
C9H13N3O5
M. Wt
243.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cytidine

CAS Number

65-46-3

Product Name

Cytidine

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1

InChI Key

UHDGCWIWMRVCDJ-XVFCMESISA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Solubility

greater than or equal to 100 mg/mL at 63° F (NTP, 1992)

Synonyms

4-Amino-1-β-D-ribofuranosyl-2(1H)-pyrimidinone; 1-β-D-ribosylcytosine; 1-(β-D-Ribofuranosyl)-2-oxo-4-amino-1,2-dihydro-1,3-diazine; Cytosine Riboside; NSC 20258

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Building Blocks of Nucleic Acids:

  • Cytidine serves as a fundamental building block for the synthesis of RNA (ribonucleic acid) and DNA (deoxyribonucleic acid), the genetic materials of all living organisms .
  • Researchers utilize radiolabeled cytidine to track and monitor the synthesis and turnover of nucleic acids in cells and tissues, aiding in understanding various biological processes .

Treatment of Metabolic Disorders:

  • Studies suggest cytidine supplementation may offer therapeutic benefits in dyslipidemia, a condition characterized by abnormal blood fat levels .
  • Research demonstrates its potential to alleviate hepatic steatosis (fatty liver) and modulate gut microbiota composition, potentially contributing to improved lipid profiles .

Investigation in Neurodegenerative Diseases:

  • Cytidine-5'-diphosphocholine (CDP-choline), a derivative of cytidine, is being explored for its potential neuroprotective and memory-enhancing effects in conditions like Alzheimer's disease and Parkinson's disease .
  • Its ability to promote the synthesis of cell membrane components and increase neurotransmitter levels is under investigation for its role in improving cognitive function and protecting brain cells .

Cancer Research and Treatment:

  • The enzyme cytidine deaminase (CDA) plays a critical role in the metabolism of cytidine and its analogs used in cancer chemotherapy .
  • Understanding CDA's activity and regulation is crucial for developing strategies to improve the effectiveness of cytidine-based chemotherapies and overcome potential drug resistance .

Pain Management Studies:

  • Research is exploring the combined use of cytidine and other nucleotides like uridine, along with vitamin B12, for the potential management of neuropathic pain, including pain associated with nerve compression .
  • While further studies are needed, this combination therapy shows promising results in reducing pain scores in patients suffering from various neuropathic conditions .

It's important to note:

  • This information is for scientific research purposes only and should not be interpreted as medical advice.
  • Cytidine-based therapies are undergoing investigation, and their use should be guided by qualified healthcare professionals.

Purity

> 95%

Quantity

Milligrams-Grams

Physical Description

Cytidine is a white crystalline powder. (NTP, 1992)
Solid

XLogP3

-2.1

LogP

-2.51

Appearance

White Solid

Melting Point

419 to 421 °F (decomposes) (NTP, 1992)
230.5°C

UNII

5CSZ8459RP

Pharmacology

Cytidine is a pyrimidine nucleoside comprised of a cytosine bound to ribose via a beta-N1-glycosidic bond. Cytidine is a precursor for uridine. Both cytidine and uridine are utilized in RNA synthesis.

Vapor Pressure

Negligible (NTP, 1992)

Other CAS

65-46-3

Wikipedia

Cytidine

General Manufacturing Information

Cytidine: ACTIVE

Dates

Modify: 2023-08-15

William M. Haynes (2016). CRC Handbook of Chemistry and Physics (97th ed.). Boca Raton: CRC Press. pp. 3–140. ISBN 978-1-4987-5429-3.

Robert A. Lewis, Michael D. Larrañaga, Richard J. Lewis Sr. (2016). Hawley's Condensed Chemical Dictionary (16th ed.). Hoboken, New Jersey: John Wiley & Sons, Inc. p. 688. ISBN 978-1-118-13515-0.

Jonas DA; Elmadfa I; Engel KH; et al. (2001). "Safety considerations of DNA in food". Ann Nutr Metab. 45 (6): 235–54. doi:10.1159/000046734. PMID 11786646.

Wurtman RJ, Regan M, Ulus I, Yu L (Oct 2000). "Effect of oral CDP-choline on plasma choline and uridine levels in humans". Biochem. Pharmacol. 60 (7): 989–92. doi:10.1016/S0006-2952(00)00436-6. PMID 10974208.

John S. James. "New Kind of Antiretroviral, KP-1461". AIDS Treatment News. Archived from the original on 2019-03-30. Retrieved 2012-03-23.

"Scientists reprogram cancer cells with low doses of epigenetic drugs". Medical XPress. March 22, 2012.

Machado-Vieira, Rodrigo; Salvadore, Giacomo; DiazGranados, Nancy; Ibrahim, Lobna; Latov, David; Wheeler-Castillo, Cristina; Baumann, Jacqueline; Henter, Ioline D.; Zarate, Carlos A. (2010). "New Therapeutic Targets for Mood Disorders". The Scientific World Journal. 10: 713–726. doi:10.1100/tsw.2010.65. ISSN 1537-744X. PMC 3035047. PMID 20419280.

Berg, J.M., Tymoczko, J.L., and Stryer, L. Nucleotide biosynthesis. Biochemistry (2002).

Chabner, B.A., Johns, D.G., Coleman, C.N., et al. Purification and properties of cytidine deaminase from normal and leukemic granulocytes. J. Clin. Invest. 53(3), 922-931 (1974).

Martin, E., Palmic, N., Sanquer, S., et al. CTP synthase 1 deficiency in humans reveals its central role in lymphocyte proliferation. Nature 510(7504), 288-292 (2014).

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